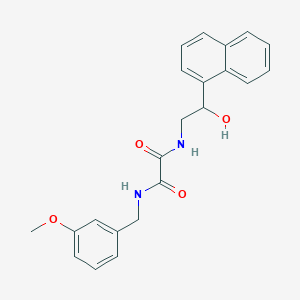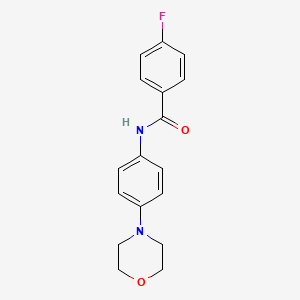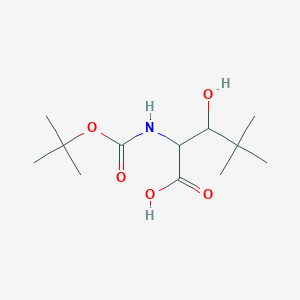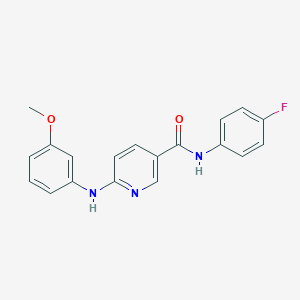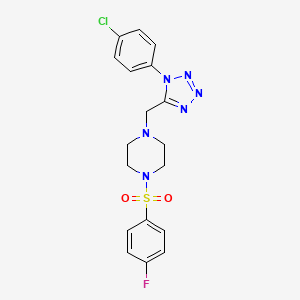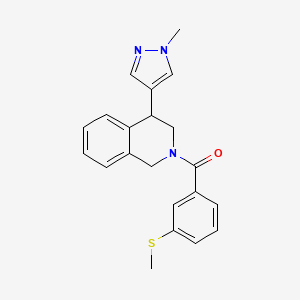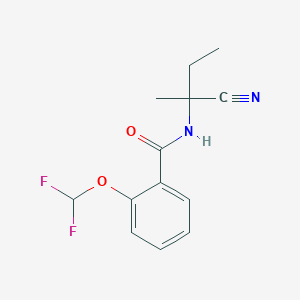
N-(1-cyano-1-methylpropyl)-2-(difluoromethoxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyano-1-methylpropyl)-2-(difluoromethoxy)benzamide, also known as CFM-2, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2004 by a group of researchers at the University of California, San Diego. Since then, CFM-2 has been used in various studies to investigate the mechanism of action of different proteins and enzymes.
Mecanismo De Acción
The mechanism of action of N-(1-cyano-1-methylpropyl)-2-(difluoromethoxy)benzamide involves the inhibition of protein function by binding to a specific site on the protein. The exact binding site varies depending on the protein being targeted. For example, N-(1-cyano-1-methylpropyl)-2-(difluoromethoxy)benzamide has been shown to bind to the outer pore region of the TRPV1 channel, which is involved in the detection of painful stimuli. By binding to this region, N-(1-cyano-1-methylpropyl)-2-(difluoromethoxy)benzamide inhibits the activity of the channel, thereby reducing pain sensation.
Biochemical and Physiological Effects:
N-(1-cyano-1-methylpropyl)-2-(difluoromethoxy)benzamide has been shown to have several biochemical and physiological effects. In addition to its inhibitory effects on ion channels, G protein-coupled receptors, and enzymes, N-(1-cyano-1-methylpropyl)-2-(difluoromethoxy)benzamide has been shown to have anti-inflammatory effects. It has also been shown to reduce the growth of cancer cells in vitro, although further research is needed to determine its potential as an anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(1-cyano-1-methylpropyl)-2-(difluoromethoxy)benzamide is its specificity for certain proteins and enzymes. This allows researchers to selectively inhibit the activity of these proteins without affecting other cellular processes. However, one limitation of N-(1-cyano-1-methylpropyl)-2-(difluoromethoxy)benzamide is its potential for off-target effects. This can occur if N-(1-cyano-1-methylpropyl)-2-(difluoromethoxy)benzamide binds to other proteins or enzymes that have similar structures to the target protein.
Direcciones Futuras
There are several future directions for research involving N-(1-cyano-1-methylpropyl)-2-(difluoromethoxy)benzamide. One area of interest is the development of more potent and selective inhibitors based on the structure of N-(1-cyano-1-methylpropyl)-2-(difluoromethoxy)benzamide. Another area of interest is the use of N-(1-cyano-1-methylpropyl)-2-(difluoromethoxy)benzamide in the study of pain and other sensory processes. Finally, N-(1-cyano-1-methylpropyl)-2-(difluoromethoxy)benzamide may have potential as a therapeutic agent for the treatment of inflammatory diseases and cancer, although further research is needed to determine its safety and efficacy in humans.
Conclusion:
In conclusion, N-(1-cyano-1-methylpropyl)-2-(difluoromethoxy)benzamide, or N-(1-cyano-1-methylpropyl)-2-(difluoromethoxy)benzamide, is a small molecule inhibitor that has been widely used in scientific research. It has been shown to inhibit the activity of ion channels, G protein-coupled receptors, and enzymes, and has potential as a therapeutic agent for the treatment of inflammatory diseases and cancer. Further research is needed to fully understand the mechanism of action of N-(1-cyano-1-methylpropyl)-2-(difluoromethoxy)benzamide and its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of N-(1-cyano-1-methylpropyl)-2-(difluoromethoxy)benzamide involves several steps. The first step is the preparation of 2-(difluoromethoxy)benzoic acid, which is then reacted with N-(1-cyano-1-methylpropyl)amine to form the final product, N-(1-cyano-1-methylpropyl)-2-(difluoromethoxy)benzamide. The synthesis process has been described in detail in a paper published by the researchers who first synthesized N-(1-cyano-1-methylpropyl)-2-(difluoromethoxy)benzamide.
Aplicaciones Científicas De Investigación
N-(1-cyano-1-methylpropyl)-2-(difluoromethoxy)benzamide has been used in various scientific research applications, including the study of ion channels, G protein-coupled receptors, and enzymes. It has been shown to inhibit the activity of several ion channels, including the TRPV1 channel, which is involved in pain sensation. N-(1-cyano-1-methylpropyl)-2-(difluoromethoxy)benzamide has also been used to investigate the role of G protein-coupled receptors in various physiological processes, such as cardiovascular function and inflammation. In addition, N-(1-cyano-1-methylpropyl)-2-(difluoromethoxy)benzamide has been used to study the mechanism of action of enzymes involved in the metabolism of drugs and other compounds.
Propiedades
IUPAC Name |
N-(2-cyanobutan-2-yl)-2-(difluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2N2O2/c1-3-13(2,8-16)17-11(18)9-6-4-5-7-10(9)19-12(14)15/h4-7,12H,3H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQIGTJCYYWHZJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#N)NC(=O)C1=CC=CC=C1OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1-methylpropyl)-2-(difluoromethoxy)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


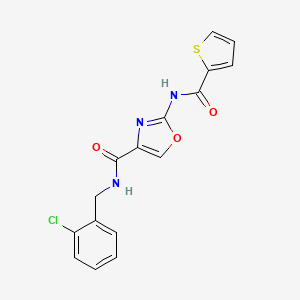
![N-cyclohexyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2584602.png)

![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2584604.png)
![ethyl 6-methyl-2-(4-oxo-4H-chromene-2-carboxamido)thieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2584605.png)

![7-Methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B2584607.png)
